Ethyl-6-(4-fluorophenyl)-6-oxohexanoate
Overview
Description
Ethyl-6-(4-fluorophenyl)-6-oxohexanoate, also known as EF-6-OH, is an important intermediate in the synthesis of various compounds. It is a versatile reagent and has been used in a variety of synthetic transformations. EF-6-OH has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties make it an ideal reagent for a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study reported the synthesis of a structurally similar compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, showcasing the application of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate in complex organic syntheses. The process involved a reaction with ammonium acetate in glacial acetic acid, pointing to the versatility of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate in chemical transformations (Sapnakumari et al., 2014).
- Crystallography and Structural Analysis : The crystal structure of a related compound was analyzed using single-crystal X-ray diffraction, highlighting the utility of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate derivatives in crystallographic studies and structural determination (Gündoğdu et al., 2017).
Biological and Pharmacological Research
- Enzymatic Reactions and Biotransformations : Ethyl-6-(4-fluorophenyl)-6-oxohexanoate has been utilized in studying the enantioselective reduction of keto esters, demonstrating its significance in exploring and understanding enzyme-mediated transformations for producing chiral compounds (Salvi & Chattopadhyay, 2006).
- Cytotoxicity and Anti-Cancer Properties : A derivative of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate demonstrated potent cytotoxic activity against several human cancer cell lines. It also showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, marking its potential as an anti-cancer agent (Riadi et al., 2021).
- Molecular Docking and Drug Development : The compound has been a subject in molecular docking studies, suggesting its role in drug discovery and development, particularly for anti-Alzheimer's drugs, showcasing its potential in pharmacological research (Sheena Mary et al., 2015).
Analytical and Methodological Studies
- Analytical Method Development : Ethyl-6-(4-fluorophenyl)-6-oxohexanoate has been the subject of bioanalytical method development, emphasizing its importance in pharmacokinetics and drug metabolism studies. This includes the establishment of quantitative measurement techniques and in vitro metabolite profiling (Nemani et al., 2018).
properties
IUPAC Name |
ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJFYIZGCBLMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592565 | |
Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-6-(4-fluorophenyl)-6-oxohexanoate | |
CAS RN |
327189-51-5 | |
Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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